molecular formula C7H13N2O5P B1587553 Diethyl 5-hydantoylphosphonate CAS No. 95378-36-2

Diethyl 5-hydantoylphosphonate

Cat. No.: B1587553
CAS No.: 95378-36-2
M. Wt: 236.16 g/mol
InChI Key: PNQYQNIOVAYJJG-UHFFFAOYSA-N
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Description

This compound is a white crystalline solid, soluble in organic solvents, and has a molecular weight of 257.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate typically involves the reaction of imidazole derivatives with diethyl phosphite. One efficient procedure involves a three-component reaction of salicylaldehyde, malononitrile, and diethyl phosphite using imidazole as an organocatalyst. This method is environmentally friendly and provides excellent yields under almost neutral conditions .

Industrial Production Methods

Industrial production methods for diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate often utilize scalable synthetic routes that ensure high purity and yield. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-hydantoylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in synthetic chemistry and industrial applications .

Scientific Research Applications

Diethyl 5-hydantoylphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Medicine: It is explored for its therapeutic potential, including its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl (pyrrolidin-2-yl)phosphonate: Similar in structure but differs in the heterocyclic ring, leading to different chemical properties and applications.

    Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate: Another phosphonate derivative with distinct pharmacological properties.

Uniqueness

Diethyl 5-hydantoylphosphonate is unique due to its specific imidazolidinone ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-diethoxyphosphorylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2O5P/c1-3-13-15(12,14-4-2)6-5(10)8-7(11)9-6/h6H,3-4H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQYQNIOVAYJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1C(=O)NC(=O)N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393222
Record name diethyl 5-hydantoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95378-36-2
Record name diethyl 5-hydantoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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